molecular formula C15H12FNO2 B2748114 Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate CAS No. 1089615-48-4

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate

Cat. No.: B2748114
CAS No.: 1089615-48-4
M. Wt: 257.264
InChI Key: YUAKFKUZTUZDOB-UHFFFAOYSA-N
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Description

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is an organic compound that belongs to the class of esters. It features a fluorophenyl group and a pyridinyl group, making it a compound of interest in various fields of scientific research. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorophenylacetate
  • 4-Fluorophenylacetic acid
  • 4-Fluorobenzaldehyde

Uniqueness

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is unique due to the presence of both a fluorophenyl group and a pyridinyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-19-15(18)14(12-6-8-17-9-7-12)10-11-2-4-13(16)5-3-11/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAKFKUZTUZDOB-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)F)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)F)/C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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